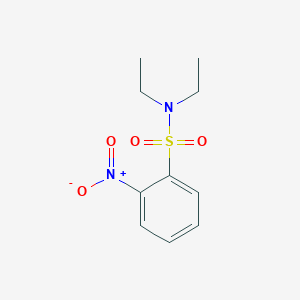

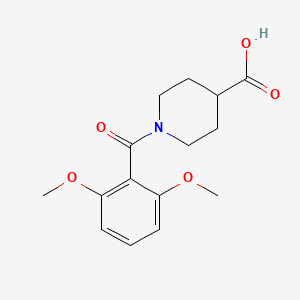

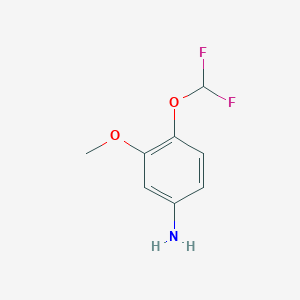

![molecular formula C29H31ClFN5O5 B3025699 (alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide CAS No. 2095719-92-7](/img/structure/B3025699.png)

(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide

Descripción general

Descripción

ASTX029 is an ERK inhibitor (IC50 = 2.7 nM for ERK2). It is selective for ERK over a panel of 465 kinases. ASTX029 reduces phosphorylation of p90 ribosomal S6 kinase (RSK) in mutant B-RAF-expressing A375 melanoma and mutant K-Ras-expressing HCT116 colorectal cancer cells with IC50 values of 3.3 and 4 nM, respectively. It inhibits proliferation in a panel of cancer cell lines, including melanoma, colorectal, and lung cancer cells. ASTX029 reduces tumor growth in A375, Calu-6, and COLO 205 mouse xenograft models.

Aplicaciones Científicas De Investigación

ERK1/2 Inhibition in Solid Tumors

ASTX029 targets ERK1/2, which is downstream in the MAPK pathway. Aberrant activation of this pathway is common in various human cancers. In a first-in-human Phase 1 study, ASTX029 demonstrated safety and pharmacokinetics in subjects with relapsed/refractory solid tumors . The study identified the optimal dose regimen for further investigation.

Activity in Advanced Solid Tumors

Laboratory tests have shown that ASTX029 can slow the growth of certain tumors. Clinical studies aim to determine the most effective dose for treating patients with advanced solid tumors who are not eligible for other approved treatments .

Dual Mechanism of Action

ASTX029 has a distinctive ERK binding mode, allowing it to inhibit both the catalytic activity of ERK and its phosphorylation by MEK. This dual mechanism contributes to its potency and effectiveness in inhibiting MAPK signaling .

Specific Kinase Inhibition

ASTX029 selectively inhibits kinases associated with the MAPK pathway. Among a broad panel of kinases tested, only a few were inhibited, emphasizing its specificity and potential for targeted therapy .

Exploratory Indicators

In addition to clinical response evaluation, exploratory indicators—such as pharmacodynamic effects on fresh tumor biopsies—help confirm pathway modulation and guide further research .

Mecanismo De Acción

Target of Action

ASTX029, also known as ERK1/2 inhibitor 2, is a highly potent and selective dual-mechanism inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 are ubiquitously expressed protein serine/threonine kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling pathway .

Mode of Action

ASTX029 has a distinctive ERK-binding mode that allows it to inhibit both the catalytic activity of ERK and the phosphorylation of ERK itself by MEK . This dual mechanism of action was demonstrated in cell-free systems, as well as cell lines and xenograft tumor tissue .

Biochemical Pathways

The primary biochemical pathway affected by ASTX029 is the RAS-RAF-MEK-ERK pathway . This pathway is commonly upregulated in human cancers . By inhibiting ERK1/2, a downstream node in the MAPK pathway, ASTX029 may overcome resistance mechanisms reported with the use of MEK and BRAF inhibitors .

Pharmacokinetics

The pharmacokinetic profiles of ASTX029 are characterized by fast absorption and monophasic elimination . The exposures were low with powder in bottle (PiB) under fed conditions but improved after the switch to tablets under fasted conditions . Exposures were higher with tablets than PiB and less variable under fasted conditions . No accumulation in AUC0-24H or Cmax was observed .

Result of Action

ASTX029 preferentially inhibits the proliferation of MAPK-activated cell lines, including those with BRAF or RAS mutations . Significant antitumor activity was observed in MAPK-activated tumor xenograft models following oral treatment . ASTX029 also demonstrated activity in both in vitro and in vivo models of acquired resistance to MAPK pathway inhibitors .

Action Environment

The action of ASTX029 is being evaluated in a first-in-human, open-label, multicenter, Phase 1/2 study in subjects with relapsed/refractory solid tumors . The study design includes dose escalation and dose expansion phases to further evaluate safety and preliminary efficacy in the target RAS and BRAF mutated indications . The primary objective of the study is to identify a recommended Phase 2 dose .

Propiedades

IUPAC Name |

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClFN5O5/c1-16(27(38)34-25(15-37)19-9-20(31)12-22(10-19)40-2)36-14-18-4-3-17(11-23(18)28(36)39)26-24(30)13-32-29(35-26)33-21-5-7-41-8-6-21/h3-4,9-13,16,21,25,37H,5-8,14-15H2,1-2H3,(H,34,38)(H,32,33,35)/t16-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRGQPJKSKKGIH-PUAOIOHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClFN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide | |

CAS RN |

2095719-92-7 | |

| Record name | ASTX-029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095719927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTX-029 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14FDK6ISC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)

![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)

![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)